
(8alpha,9R)-6'-Methoxycinchonan-9-ol bis(tetraiodobismuthate(1-))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a cinchonan skeleton, and a bis(tetraiodobismuthate(1-)) moiety, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) typically involves multiple steps, starting with the preparation of the cinchonan skeleton. This can be achieved through the reaction of cinchonine with methanol under acidic conditions to introduce the methoxy group. The resulting intermediate is then reacted with bismuth triiodide in the presence of a suitable solvent, such as acetonitrile, to form the bis(tetraiodobismuthate(1-)) complex.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohol or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Cinchonine: A precursor in the synthesis of (8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)).
Quinine: Another cinchona alkaloid with similar structural features.
Bismuth Subsalicylate: A bismuth-containing compound with antimicrobial properties.
Uniqueness
(8alpha,9r)-6-methoxycinchonan-9-ol bis(tetraiodobismuthate(1-)) is unique due to its combination of a cinchonan skeleton with a bis(tetraiodobismuthate(1-)) moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
94233-33-7 |
|---|---|
Fórmula molecular |
C20H26Bi2I8N2O2 |
Peso molecular |
1759.6 g/mol |
Nombre IUPAC |
(R)-[(2S,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-1-ium-4-yl)methanol;tetraiodobismuthanuide |
InChI |
InChI=1S/C20H24N2O2.2Bi.8HI/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;;;8*1H/q;2*+3;;;;;;;;/p-6/t13-,14-,19-,20+;;;;;;;;;;/m0........../s1 |
Clave InChI |
YIGYOKMJKNFAOA-OEDGESOASA-H |
SMILES isomérico |
COC1=CC2=C(C=C[NH+]=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O.I[Bi-](I)(I)I.I[Bi-](I)(I)I |
SMILES canónico |
COC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O.I[Bi-](I)(I)I.I[Bi-](I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
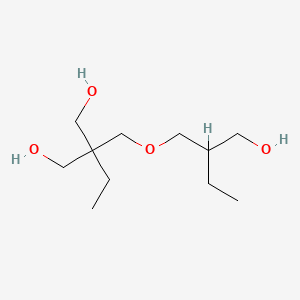

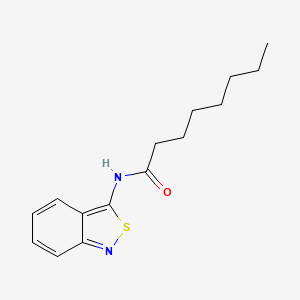
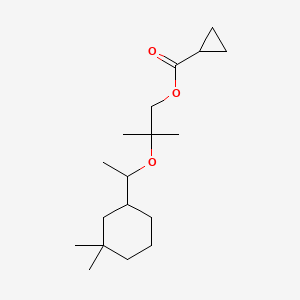
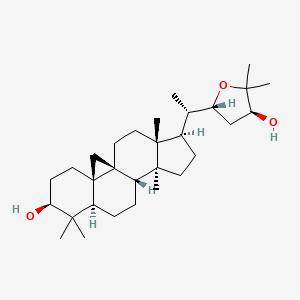

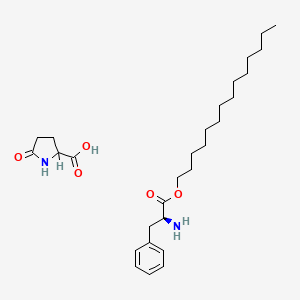
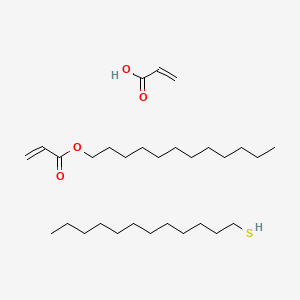
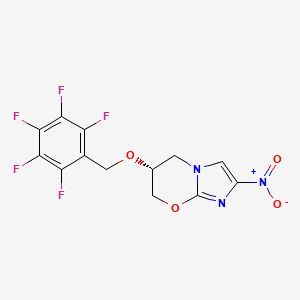

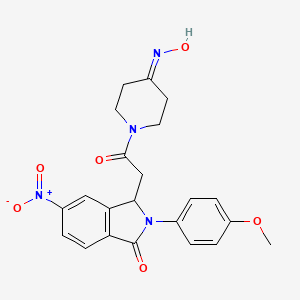
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
